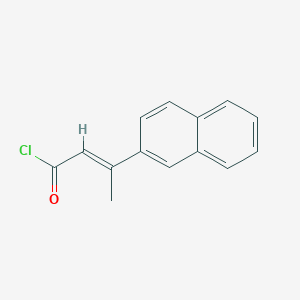![molecular formula C10H11BrMgO B14242042 Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- CAS No. 625454-16-2](/img/structure/B14242042.png)
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO and is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is typically synthesized through the reaction of magnesium metal with bromo[4-[(2-methyl-2-propenyl)oxy]phenyl] in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Substitution Reactions: Can be used to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Requires appropriate electrophiles and may involve solvents like tetrahydrofuran (THF).
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Substituted Phenyl Compounds: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through various reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the phenyl group, making it highly reactive. This reactivity allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo(1-methyl-2-propenyl)-
- Magnesium, bromo[4-[2-(trimethylsilyl)ethynyl]phenyl]-
Uniqueness
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is unique due to its specific structure, which includes a phenyl group substituted with a bromo and a 2-methyl-2-propenyl group. This structure imparts distinct reactivity and selectivity in various chemical reactions, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
625454-16-2 |
|---|---|
Fórmula molecular |
C10H11BrMgO |
Peso molecular |
251.40 g/mol |
Nombre IUPAC |
magnesium;2-methylprop-2-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OQTVVNYDVMEGGS-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)COC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
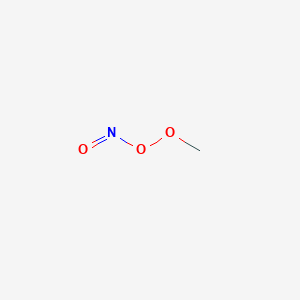
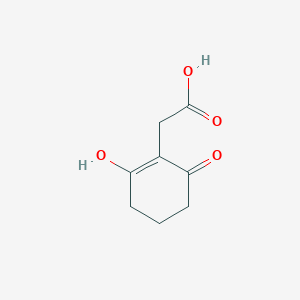

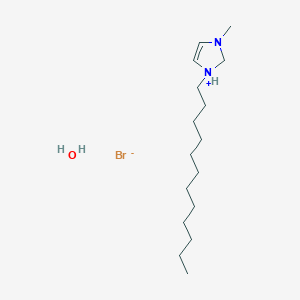


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
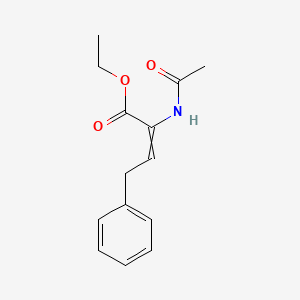
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
